molecular formula C8H12Cl3FN2 B13051063 (1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2hcl

(1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13051063
M. Wt: 261.5 g/mol
InChI Key: AMUWWTSCQRJACV-JZGIKJSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2hcl is a chemical compound characterized by the presence of chloro and fluoro substituents on a phenyl ring, attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2hcl typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chloro-4-fluoroaniline.

    Reaction with Ethylene Oxide: The aniline derivative undergoes a reaction with ethylene oxide under basic conditions to form the corresponding ethane-1,2-diamine derivative.

    Purification: The product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2hcl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2hcl has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents play a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2hcl is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for selective interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H12Cl3FN2

Molecular Weight

261.5 g/mol

IUPAC Name

(1R)-1-(2-chloro-4-fluorophenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H10ClFN2.2ClH/c9-7-3-5(10)1-2-6(7)8(12)4-11;;/h1-3,8H,4,11-12H2;2*1H/t8-;;/m0../s1

InChI Key

AMUWWTSCQRJACV-JZGIKJSDSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)Cl)[C@H](CN)N.Cl.Cl

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(CN)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.